N-(4-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(4-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is an organic compound with a complex structure that includes an isothiochromene ring, a carboxamide group, and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as anhydrous aluminum chloride, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to the formation of different derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing new substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(4-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide: shares similarities with other isothiochromene derivatives and carboxamides.
This compound: is similar to compounds like This compound and This compound.
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13NO2S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C17H13NO2S/c1-11-6-8-13(9-7-11)18-16(19)15-10-12-4-2-3-5-14(12)17(20)21-15/h2-10H,1H3,(H,18,19) |
InChI Key |
NQGIDSFQLAUVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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